Cas no 84494-81-5 (p-(tert-butyldimethylsiloxy)styrene)

p-(tert-butyldimethylsiloxy)styrene structure
84494-81-5 structure
商品名:p-(tert-butyldimethylsiloxy)styrene
CAS番号:84494-81-5
MF:C14H22OSi
メガワット:234.409385204315
CID:989424
PubChem ID:10998951

p-(tert-butyldimethylsiloxy)styrene 化学的及び物理的性質

名前と識別子

    • p-(tert-butyldimethylsiloxy)styrene
    • p-(t-BUTYLDIMETHYLSILOXY)STYRENE
    • tert-butyl-(4-ethenylphenoxy)-dimethylsilane
    • 4-(t-butyldimethylsiloxy)styrene
    • 4-(t-butyldimethylsilyloxy)styrene
    • 4-(tert-butyldimethylsiloxy)styrene
    • 4-tert-butyldimethylsilyloxystyrene
    • p-tert-butyldimethylsilylstyrene
    • tert-butyldimethyl-(4-vinylphenoxy)silane
    • p-(tert-Butyldimethylsilyloxy)styrene
    • tert-Butyldimethylsilyl p-vinylphenyl ether
    • 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-ethenylbenzene (ACI)
    • Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl- (9CI)
    • 4-[tert-Butyldimethylsilyloxy]styrene
    • 4-t-Butyldimethylsilyloxystyrene
    • QVPBMCKCBQURHP-UHFFFAOYSA-N
    • tert-butyl(4-ethenylphenoxy)dimethylsilane
    • EN300-7461348
    • tert-butyldimethyl(4-vinylphenoxy)silane
    • 4- (tert-butyldimethylsiloxy) styrene
    • Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-
    • MFCD00156448
    • 84494-81-5
    • DTXSID60451332
    • 4-(T-Butyldimethylsiloxy)Styrene; 97%
    • SCHEMBL37002
    • p-(t-Bbutyldimethylsiloxy)styrene
    • MDL: MFCD00156448
    • インチ: 1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3
    • InChIKey: QVPBMCKCBQURHP-UHFFFAOYSA-N
    • ほほえんだ: O([Si](C(C)(C)C)(C)C)C1C=CC(C=C)=CC=1

計算された属性

  • せいみつぶんしりょう: 234.14400
  • どういたいしつりょう: 234.143991855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

  • 密度みつど: 0.909±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 80 ºC (0.075 Torr)
  • フラッシュポイント: 111.3±11.7 ºC,
  • 屈折率: 1.499
  • ようかいど: 微溶性(1.2 g/l)(25ºC)、
  • PSA: 9.23000
  • LogP: 4.71360

p-(tert-butyldimethylsiloxy)styrene セキュリティ情報

p-(tert-butyldimethylsiloxy)styrene 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

p-(tert-butyldimethylsiloxy)styrene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB108738-25g
4-(t-Butyldimethylsiloxy)styrene, 97%; .
84494-81-5 97%
25g
€495.00 2025-02-18
Fluorochem
S03335-10g
p-(tert-Butyldimethylsiloxy)styrene
84494-81-5
10g
£279.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P935179-10g
P-(T-BUTYLDIMETHYLSILOXY)STYRENE
84494-81-5 97%
10g
¥5,130.00 2022-08-31
abcr
AB108738-10g
4-(t-Butyldimethylsiloxy)styrene, 97%; .
84494-81-5 97%
10g
€258.00 2025-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1809227-10g
P-(Tert-Butyldimethylsiloxy)styrene
84494-81-5 97%
10g
¥7781.00 2024-07-28
abcr
AB108738-50g
4-(t-Butyldimethylsiloxy)styrene, 97%; .
84494-81-5 97%
50g
€829.00 2025-02-18

p-(tert-butyldimethylsiloxy)styrene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; overnight, rt
リファレンス
Controlled Delivery of Paclitaxel from Stent Coatings Using Poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) and Its Acetylated Derivative
Sipos, Laszlo; et al, Biomacromolecules, 2005, 6(5), 2570-2582

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  overnight, rt
リファレンス
Metallocene-mediated synthesis of chain-end functionalized polypropylene and application in PP/clay nanocomposites
Chung, T. C., Journal of Organometallic Chemistry, 2005, 690(26), 6292-6299

ごうせいかいろ 3

はんのうじょうけん
1.1 -
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; overnight
2.2 Solvents: Dichloromethane
リファレンス
Synthesis and cross-linking of copolymers containing dithiocarbonate and phenol moieties
Yukiko, Inoue; et al, Nettowaku Porima, 2016, 37(3), 116-121

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Acetyl chloride ,  Zinc Solvents: Dimethylformamide
リファレンス
Method for producing hydroxystyrene derivatives from hydroxybenzaldehyde derivatives and dibromomethane
, Japan, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 4 h, 0 °C
1.3 Reagents: Ammonium chloride
リファレンス
Synthesis of amphiphilic diblock copolymers of isotactic polystyrene-block-isotactic poly(p-hydroxystyrene) using a titanium complex with an [OSSO]-type bis(phenolate) ligand and sequential monomer addition
Zhou, Qi Hua; et al, RSC Advances, 2017, 7(32), 19885-19893

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  16 h, rt
リファレンス
Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Oakdale, James S.; et al, Macromolecules (Washington, 2016, 49(12), 4473-4479

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Synthesis of Amphiphilic Block Copolymers of 4-Substituted Styrene and Cyclohexene Oxide Utilizing Radical/Cation Transformation Polymerization
Hashidzume, Akihito; et al, Macromolecules, 2002, 35(13), 5326-5330

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Dimethylglyoxime Catalysts: Cobalt diacetate ,  2-Chloroanthraquinone Solvents: 1,2-Dichloroethane ;  30 min, rt; 36 h, rt
リファレンス
Site-Selective Acceptorless Dehydrogenation of Aliphatics Enabled by Organophotoredox/Cobalt Dual Catalysis
Zhou, Min-Jie; et al, Journal of the American Chemical Society, 2021, 143(40), 16470-16485

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Dichloromethane ;  rt; 2 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  cooled; 10 min, cooled
2.2 Solvents: Tetrahydrofuran ;  cooled; 4 h, cooled
2.3 Reagents: Ammonium chloride
リファレンス
Synthesis and characterization of isotactic poly(p-hydroxystyrene)- block-1,4-trans-polybutadiene by sequential monomer addition using titanium complex with an [OSSO]-type bis(phenolate) ligand
Liang, HuaQing; et al, Journal of Polymer Research, 2019, 26(1), 1-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  16 h, rt
リファレンス
Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Oakdale, James S.; et al, Macromolecules (Washington, 2016, 49(12), 4473-4479

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
リファレンス
Total synthesis of Gombamide A
Garcia-Barrantes, Pedro M.; et al, Organic Letters, 2016, 18(15), 3810-3813

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt → 100 °C; 0 °C
1.2 24 h; 20 °C
1.3 Solvents: Water ;  cooled
リファレンス
Bio-based vinylphenol family: Synthesis via decarboxylation of naturally occurring cinnamic acids and living radical polymerization for functionalized polystyrenes
Takeshima, Hisaaki; et al, Journal of Polymer Science (Hoboken, 2020, 58(1), 91-100

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Selective Synthesis of Secondary Alkylboronates: Markovnikov-Selective Hydroboration of Vinylarenes with Bis(pinacolato)diboron Catalyzed by a Nickel Pincer Complex
Hashimoto, Toru ; et al, Organic Letters, 2020, 22(10), 4033-4037

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  cooled; 10 min, cooled
1.2 Solvents: Tetrahydrofuran ;  cooled; 4 h, cooled
1.3 Reagents: Ammonium chloride
リファレンス
Synthesis and characterization of isotactic poly(p-hydroxystyrene)- block-1,4-trans-polybutadiene by sequential monomer addition using titanium complex with an [OSSO]-type bis(phenolate) ligand
Liang, HuaQing; et al, Journal of Polymer Research, 2019, 26(1), 1-6

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, cooled
1.2 Solvents: Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Ammonium chloride
リファレンス
Titanium complex with an [OSSO]-type bis(phenolate) ligand for ethylene copolymerization with vinyl polar monomer based on group protection
Zhu, Yuqiong; et al, RSC Advances, 2019, 9(46), 26582-26587

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt; 24 h
2.1 0 °C; 24 h, 20 °C
2.2 Solvents: Water ;  cooled
リファレンス
Bio-based vinylphenol family: Synthesis via decarboxylation of naturally occurring cinnamic acids and living radical polymerization for functionalized polystyrenes
Takeshima, Hisaaki; et al, Journal of Polymer Science (Hoboken, 2020, 58(1), 91-100

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Bottleable NiCl2(dppe) as a catalyst for the Markovnikov-selective hydroboration of styrenes with bis(pinacolato)diboron
Hashimoto, Toru; et al, Chemical Communications (Cambridge, 2020, 56(78), 11701-11704

ごうせいかいろ 18

はんのうじょうけん
リファレンス
μ-Chlorobis(cyclopentadienyl) (dimethylaluminum)-μ-methylenetitanium
Straus, Daniel A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Diphenylsilane ,  Carbonic acid, mono(1,1-dimethylethyl) ester, sodium salt (1:1) Catalysts: 9-Phosphabicyclo[4.2.1]nonane, 9-[4-(trifluoromethyl)phenyl]-, 9-oxide, (9-anti)… Solvents: Toluene ;  1 h, 140 °C; 140 °C → rt
1.2 Reagents: Carbonic acid, mono(1,1-dimethylethyl) ester, sodium salt (1:1) ;  rt → 140 °C; 4 h, 140 °C; 24 h, 140 °C
リファレンス
Catalytic Wittig Reactions of Semi- and Nonstabilized Ylides Enabled by Ylide Tuning
Coyle, Emma E.; et al, Angewandte Chemie, 2014, 53(47), 12907-12911

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
リファレンス
Total synthesis of Gombamide A
Garcia-Barrantes, Pedro M.; et al, Organic Letters, 2016, 18(15), 3810-3813

p-(tert-butyldimethylsiloxy)styrene Raw materials

p-(tert-butyldimethylsiloxy)styrene Preparation Products

p-(tert-butyldimethylsiloxy)styrene 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:84494-81-5)p-(tert-butyldimethylsiloxy)styrene
A904419
清らかである:99%/99%/99%
はかる:10g/25g/50g
価格 ($):153.0/293.0/491.0